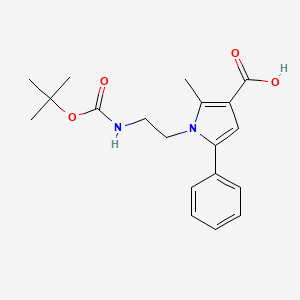

1-(N-tert-Butoxycarbonylaminoethyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid

Descripción general

Descripción

1-(N-tert-Butoxycarbonylaminoethyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid is a complex organic compound characterized by its intricate molecular structure. This compound features a pyrrole ring substituted with a phenyl group, a carboxylic acid group, and an aminoethyl group protected by a tert-butoxycarbonyl (Boc) group. Due to its unique structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.

Mecanismo De Acción

Target of Action

The compound contains an n-tert-butyloxycarbonyl (n-boc) group , which is a classical masking functionality employed in organic synthesis for the protection of amino groups . This suggests that the compound may interact with proteins or enzymes that recognize or process amino groups.

Mode of Action

The compound’s mode of action involves the selective deprotection of the N-Boc group . This process is achieved by using oxalyl chloride in methanol, and the reactions take place under room temperature conditions for 1–4 hours with yields up to 90% . The deprotection of the N-Boc group can lead to changes in the compound’s structure and properties, which may affect its interaction with its targets.

Action Environment

The environment can influence the compound’s action, efficacy, and stability. For instance, the deprotection of the N-Boc group using oxalyl chloride occurs under room temperature conditions . This suggests that temperature could be a key environmental factor influencing the compound’s action. Other environmental factors such as pH, presence of other chemicals, and cellular conditions could also potentially influence the compound’s efficacy and stability.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(N-tert-Butoxycarbonylaminoethyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrole ring One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with a suitable ketone

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated synthesis platforms can also streamline the production process, reducing the need for manual intervention and improving reproducibility.

Types of Reactions:

Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate salt.

Reduction: The pyrrole ring can undergo reduction reactions, although this is less common due to its stability.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed:

Carboxylate Salt: Formed by the oxidation of the carboxylic acid group.

Reduced Pyrrole: Formed by the reduction of the pyrrole ring.

Substituted Phenyl Group: Formed by electrophilic aromatic substitution reactions.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

a. Anticancer Research

Recent studies have indicated the potential of pyrrole derivatives in anticancer therapy. The compound's structure allows for modifications that can enhance its biological activity. Research has shown that similar pyrrole-based compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that 1-(N-tert-Butoxycarbonylaminoethyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid could be developed into a lead compound for anticancer drugs .

b. Drug Design and Synthesis

The tert-butoxycarbonyl (Boc) group in the compound serves as a protective group during peptide synthesis. This characteristic is crucial in the design of peptide-based therapeutics, where selective deprotection is necessary to achieve the desired bioactivity. The ability to incorporate this compound into larger peptide sequences enhances its utility in drug development .

Materials Science

a. Polymer Chemistry

Pyrrole derivatives are known for their conductive properties, making them suitable for applications in organic electronics and sensors. Incorporating this compound into polymer matrices can potentially improve the electrical conductivity and mechanical properties of the resulting materials. This application is particularly relevant for developing advanced materials for flexible electronics .

b. Coatings and Films

The compound can also be utilized in creating thin films and coatings with specific functionalities, such as anti-corrosion or anti-fogging properties. Its incorporation into coating formulations can enhance durability and performance under various environmental conditions .

Biochemical Tool

a. Research Applications

In biochemical research, this compound can serve as a tool for studying enzyme interactions and protein-ligand binding due to its unique structural features. The ability to modify its functional groups allows researchers to explore various biological pathways and mechanisms at a molecular level .

b. Synthesis of Bioconjugates

The reactive functional groups present in this compound facilitate its use in synthesizing bioconjugates, which are essential for targeted drug delivery systems and diagnostic applications in biomedicine.

Comparación Con Compuestos Similares

1-(N-tert-Butoxycarbonyl)ethanolamine: Similar in structure but lacks the pyrrole ring.

2-Methyl-5-phenylpyrrole-3-carboxylic acid: Lacks the Boc-protected aminoethyl group.

N-tert-Butoxycarbonyl-2-aminoethanol: Similar protecting group but different core structure.

Uniqueness: 1-(N-tert-Butoxycarbonylaminoethyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid is unique due to its combination of a pyrrole ring, phenyl group, carboxylic acid group, and Boc-protected aminoethyl group

Actividad Biológica

1-(N-tert-Butoxycarbonylaminoethyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid, with a CAS number of 306936-27-6, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is with a molecular weight of 344.405 g/mol. It features a pyrrole ring structure that is integral to its biological function.

| Property | Value |

|---|---|

| CAS Number | 306936-27-6 |

| Molecular Formula | C19H24N2O4 |

| Molecular Weight | 344.405 g/mol |

| LogP | 3.8908 |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of pyrrole compounds can inhibit tumor growth in xenograft models, suggesting their potential as anticancer agents .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research shows that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses. This effect was observed in vitro in macrophage cell lines treated with the compound, indicating its potential for therapeutic applications in inflammatory diseases .

Neuroprotective Activity

Another area of interest is the neuroprotective effects of this compound. Studies suggest that it may protect neuronal cells from oxidative stress-induced apoptosis, potentially making it a candidate for treating neurodegenerative diseases . The underlying mechanisms involve the modulation of signaling pathways associated with oxidative stress.

Study on Anticancer Activity

In a pivotal study published in the European Journal of Medicinal Chemistry, researchers synthesized various pyrrole derivatives and evaluated their anticancer activity against several cancer cell lines. The results indicated that certain modifications to the pyrrole structure significantly enhanced cytotoxicity against breast and lung cancer cells .

Anti-inflammatory Mechanism Investigation

A separate investigation focused on the anti-inflammatory mechanism of similar compounds. The study utilized a mouse model of acute inflammation and found that administration of the compound resulted in a significant reduction in edema and inflammatory markers, supporting its potential use in treating inflammatory conditions .

Propiedades

IUPAC Name |

2-methyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-5-phenylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-13-15(17(22)23)12-16(14-8-6-5-7-9-14)21(13)11-10-20-18(24)25-19(2,3)4/h5-9,12H,10-11H2,1-4H3,(H,20,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFAECVCTWTIRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1CCNC(=O)OC(C)(C)C)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370842 | |

| Record name | 1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-27-6 | |

| Record name | 1-[2-[[(1,1-Dimethylethoxy)carbonyl]amino]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.